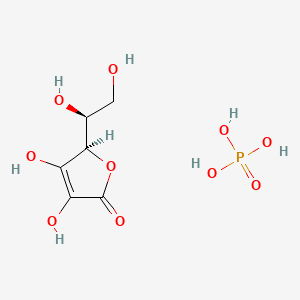

L-Ascorbic acid, phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

125913-31-7 |

|---|---|

Molecular Formula |

C6H11O10P |

Molecular Weight |

274.12 g/mol |

IUPAC Name |

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;phosphoric acid |

InChI |

InChI=1S/C6H8O6.H3O4P/c7-1-2(8)5-3(9)4(10)6(11)12-5;1-5(2,3)4/h2,5,7-10H,1H2;(H3,1,2,3,4)/t2-,5+;/m0./s1 |

InChI Key |

DBSABEYSGXPBTA-RXSVEWSESA-N |

SMILES |

C(C(C1C(=C(C(=O)O1)O)O)O)O.OP(=O)(O)O |

Isomeric SMILES |

C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.OP(=O)(O)O |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)O)O)O)O.OP(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

The In Vitro Mechanism of Action of L-Ascorbic Acid Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Ascorbic acid 2-phosphate (Asc-2-P) is a stable, long-acting derivative of Vitamin C that serves as a vital supplement in in vitro cell culture systems. Its primary mechanism of action involves cellular uptake and subsequent enzymatic hydrolysis to L-ascorbic acid (AsA), the biologically active form. This sustained release of AsA is crucial for a multitude of cellular processes, most notably the synthesis and deposition of collagen, which is fundamental for the formation of the extracellular matrix (ECM). Furthermore, Asc-2-P has been demonstrated to promote cell proliferation and differentiation in various cell types, including fibroblasts, osteoblasts, and myoblasts. Its antioxidant properties also protect cells from oxidative stress-induced damage. This technical guide provides an in-depth exploration of the in vitro mechanism of action of Asc-2-P, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action: From Prodrug to Bioactive Molecule

L-ascorbic acid is notoriously unstable in aqueous solutions, such as cell culture media, readily oxidizing and losing its biological activity.[1][2][3] L-ascorbic acid 2-phosphate was developed as a stable precursor to overcome this limitation.[1][2] The core mechanism of Asc-2-P in vitro can be described as a two-step process:

-

Cellular Uptake: Asc-2-P is taken up by cells from the culture medium.

-

Enzymatic Hydrolysis: Intracellularly, and potentially to some extent extracellularly, phosphatases, particularly alkaline phosphatase (ALP), catalyze the dephosphorylation of Asc-2-P.[4] This reaction releases the active form, L-ascorbic acid, into the cytoplasm.[5]

This sustained intracellular release of AsA ensures its availability for various enzymatic reactions and cellular functions over extended periods, making it a more effective supplement than AsA itself for long-term cultures.[6][7]

Key In Vitro Effects of L-Ascorbic Acid Phosphate (B84403)

Stimulation of Collagen Synthesis and Extracellular Matrix Formation

One of the most well-documented roles of AsA, and by extension Asc-2-P, is its critical involvement in collagen synthesis.[8][9][10][11][12] AsA is an essential cofactor for two key enzymes in the collagen maturation pathway:

-

Prolyl hydroxylase: Catalyzes the hydroxylation of proline residues in pro-collagen.

-

Lysyl hydroxylase: Catalyzes the hydroxylation of lysine (B10760008) residues in pro-collagen.

The hydroxylation of these amino acids is crucial for the formation of stable triple-helical collagen molecules and their subsequent secretion into the extracellular space.[13] In the absence of adequate AsA, collagen synthesis is impaired, leading to the production of unstable, under-hydroxylated pro-collagen that is not efficiently secreted.[13]

The presence of Asc-2-P in the culture medium leads to a significant increase in collagen deposition, facilitating the formation of a three-dimensional, tissue-like extracellular matrix by cells such as fibroblasts and osteoblasts.[8][10][12][14]

Promotion of Cell Proliferation and Differentiation

Asc-2-P has been shown to stimulate the proliferation of various cell types in vitro. For instance, in human skin fibroblasts, the addition of Asc-2-P to the culture medium resulted in a significant increase in cell growth.[8][10][12] This proliferative effect is often linked to the enhanced collagen synthesis, suggesting that a well-formed ECM provides a suitable scaffold for cell growth.[10][14]

Furthermore, Asc-2-P is a key component of osteogenic differentiation media. It promotes the differentiation of mesenchymal stem cells and osteoblast precursor cells into mature osteoblasts.[6][13][14][15][16] This is characterized by an increase in the activity of alkaline phosphatase (ALP), a key marker of osteoblast differentiation, and the expression of the osteogenic transcription factor Runx2.[6][14][17] Asc-2-P also plays a role in myogenesis, where it has been shown to increase the expression of myogenin, a critical transcription factor for muscle differentiation, in L6 muscle cells.[18]

Antioxidant and Cytoprotective Effects

As a precursor to the potent antioxidant L-ascorbic acid, Asc-2-P contributes to the cellular defense against oxidative stress.[19][20] The released AsA can directly scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage to lipids, proteins, and DNA.[5][20][21] This cytoprotective effect has been demonstrated in neuronal cells, where Asc-2-P was shown to attenuate methylmercury-induced apoptosis by inhibiting ROS accumulation and DNA damage.[5]

Signaling Pathways Modulated by L-Ascorbic Acid Phosphate

The effects of Asc-2-P on cell differentiation are mediated through the modulation of specific intracellular signaling pathways. A key pathway implicated in osteoblast differentiation is the integrin-MAPK pathway:

-

Collagen-Integrin Interaction: The increased secretion of type I collagen, stimulated by AsA, provides a ligand for α2β1 integrins on the cell surface.[13]

-

MAPK Pathway Activation: The binding of collagen to α2β1 integrins triggers a signaling cascade that leads to the phosphorylation and activation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway.[13]

-

Runx2 Activation: Phosphorylated ERK1/2 (P-ERK1/2) translocates to the nucleus, where it phosphorylates and activates the transcription factor Runx2.[13]

-

Osteogenic Gene Expression: Activated Runx2 then drives the expression of genes associated with the osteoblast phenotype, such as alkaline phosphatase, osteocalcin, and other bone matrix proteins.[6]

A broader kinomic analysis of cells undergoing osteoblastic differentiation in the presence of ascorbic acid and β-glycerophosphate revealed changes in the phosphorylation status of substrates for several other kinases, including Akt, PI3K, PKC, and PKA, suggesting a more complex signaling network.[22]

Quantitative Data Summary

The following tables summarize the quantitative effects of L-Ascorbic acid 2-phosphate observed in various in vitro studies.

Table 1: Effects of Asc-2-P on Human Skin Fibroblasts

| Parameter | Concentration of Asc-2-P | Duration | Observed Effect | Reference |

| Cell Growth | 0.1 - 1.0 mM | 3 weeks | 4-fold increase | [8][10][12] |

| Relative Rate of Collagen Synthesis | 0.1 - 1.0 mM | 3 weeks | 2-fold increase | [8][10][12] |

Table 2: Effects of Asc-2-P on Osteogenic Differentiation

| Cell Type | Concentration of Asc-2-P | Duration | Observed Effect | Reference |

| Human Adipose Stem Cells (hASCs) | 50 - 250 µM | Not specified | Increased ALP activity and Runx2 expression | [6] |

| Human Osteoblast-like Cells (HuO-3N1) | 0.2 - 2.0 mM | At least 48 hours | ~3-fold increase in ALP activity | [17] |

| Human Osteoblast-like Cells (MG-63) | 0.25 - 1.0 mM | Not specified | Increased ALP activity and collagen synthesis | [7][14] |

Table 3: Effects of Asc-2-P on Myogenic Differentiation

| Cell Type | Concentration of Asc-2-P | Duration | Observed Effect | Reference |

| L6 Muscle Cells | Not specified | 4 days | Increased myogenin mRNA and protein expression | [18] |

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature to assess the in vitro effects of L-Ascorbic acid 2-phosphate.

Cell Culture and Treatment

-

Cell Lines: Human skin fibroblasts, human osteoblast-like cells (e.g., MG-63, HuO-3N1), human adipose-derived stem cells (hASCs), or L6 myoblasts are commonly used.

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or a similar basal medium, supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin).

-

Treatment: A stock solution of L-Ascorbic acid 2-phosphate (magnesium or sodium salt) is prepared in sterile water or culture medium. This stock is then diluted to the desired final concentration (e.g., 0.1 - 2.0 mM) in the culture medium. The medium is replaced every 2-3 days with fresh medium containing Asc-2-P for the duration of the experiment. Control cultures receive the vehicle alone.

Assessment of Cell Proliferation

-

Method: Cell proliferation can be quantified by measuring the total DNA content per culture dish.

-

Procedure:

-

At the end of the culture period, cells are washed with Phosphate-Buffered Saline (PBS).

-

Cells are lysed using a suitable lysis buffer.

-

The DNA content in the lysate is determined using a fluorescent DNA-binding dye (e.g., Hoechst 33258 or PicoGreen) and a fluorometer, with a known concentration of DNA used to generate a standard curve.

-

Results are expressed as total DNA per dish or relative to the control group.

-

Measurement of Collagen Synthesis

-

Method: The rate of collagen synthesis is often determined by measuring the incorporation of radiolabeled proline, an amino acid abundant in collagen.

-

Procedure:

-

Towards the end of the treatment period, cells are incubated with culture medium containing [³H]-proline for a defined period (e.g., 24 hours).

-

After incubation, the cell layer and medium are harvested.

-

Proteins are precipitated with trichloroacetic acid (TCA).

-

The amount of [³H]-proline incorporated into collagen is determined by digesting the protein precipitate with purified bacterial collagenase. The radioactivity in the collagenase-sensitive fraction is measured by liquid scintillation counting.

-

The rate of collagen synthesis is often expressed relative to the total protein synthesis (measured as radioactivity in the TCA precipitate before collagenase digestion).

-

Alkaline Phosphatase (ALP) Activity Assay

-

Method: ALP activity, a marker of osteoblast differentiation, is measured colorimetrically.

-

Procedure:

-

Cells are washed with PBS and lysed.

-

The cell lysate is incubated with a p-nitrophenyl phosphate (pNPP) substrate solution at 37°C.

-

ALP in the lysate dephosphorylates pNPP to p-nitrophenol, which is yellow.

-

The reaction is stopped, and the absorbance of the p-nitrophenol is measured at 405 nm using a spectrophotometer.

-

ALP activity is calculated based on a p-nitrophenol standard curve and is typically normalized to the total protein or DNA content of the lysate.

-

Visualizations

Signaling Pathways and Workflows

Caption: General mechanism of L-Ascorbic Acid 2-Phosphate action in vitro.

Caption: Signaling pathway for Asc-2-P induced osteoblast differentiation.

Caption: General experimental workflow for assessing Asc-2-P effects.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Monitoring of ascorbate at a constant rate in cell culture: effect on cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. L-Ascorbic Acid 2-Phosphate Attenuates Methylmercury-Induced Apoptosis by Inhibiting Reactive Oxygen Species Accumulation and DNA Damage in Human SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. L-ascorbic acid 2-phosphate stimulates collagen accumulation, cell proliferation, and formation of a three-dimensional tissuelike substance by skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Ascorbic acid is essential for significant collagen deposition by human tenocytes in vitro | Semantic Scholar [semanticscholar.org]

- 10. researchmap.jp [researchmap.jp]

- 11. Impact of the Use of 2-Phospho-L Ascorbic Acid in the Production of Engineered Stromal Tissue for Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effects of dexamethasone, ascorbic acid and β-glycerophosphate on the osteogenic differentiation of stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of ascorbic acid and ascorbic acid 2-phosphate, a long-acting vitamin C derivative, on the proliferation and differentiation of human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ukm.my [ukm.my]

- 17. Increase in the activity of alkaline phosphatase by L-ascorbic acid 2-phosphate in a human osteoblast cell line, HuO-3N1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A long-lasting vitamin C derivative, ascorbic acid 2-phosphate, increases myogenin gene expression and promotes differentiation in L6 muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cdn.stemcell.com [cdn.stemcell.com]

- 20. Ascorbate: antioxidant and biochemical activities and their importance for in vitro models - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ascorbic acid: Chemistry, biology and the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Profiling the changes in signaling pathways in ascorbic acid/β-glycerophosphate-induced osteoblastic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Ascorbic Acid 2-Phosphate: A Comprehensive Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Ascorbic acid 2-phosphate (Asc-2P) is a stable derivative of L-ascorbic acid (Vitamin C) that has garnered significant attention in biomedical research and cellular engineering. Its enhanced stability in culture media compared to its parent molecule makes it a reliable and long-acting source of ascorbic acid for in vitro studies. This technical guide provides an in-depth overview of the core biological activities of Asc-2P, focusing on its role in cell proliferation, collagen synthesis, and stem cell differentiation. Detailed experimental protocols for key assays and a summary of quantitative data are presented. Furthermore, this guide illustrates the key signaling pathways influenced by Asc-2P, offering a deeper understanding of its molecular mechanisms of action.

Introduction: The Advantage of Stability

L-ascorbic acid is a crucial cofactor for numerous enzymatic reactions and a potent antioxidant, essential for normal cell function and tissue development. However, its inherent instability in aqueous solutions, particularly under standard cell culture conditions, poses a significant challenge for researchers.[1] L-Ascorbic acid 2-phosphate was developed as a solution to this problem. The phosphorylation at the C2 hydroxyl group of the ascorbic acid molecule protects it from oxidation, ensuring a sustained and steady release of bioactive ascorbic acid into the cell culture medium through the action of cellular phosphatases.[1] This stability makes Asc-2P an indispensable supplement in long-term cell culture experiments, tissue engineering, and studies on cellular differentiation and extracellular matrix formation.

Core Biological Activities

Enhanced Cell Proliferation

Asc-2P has been consistently shown to promote the proliferation of various cell types. This pro-proliferative effect is often linked to its role in collagen synthesis, which provides a supportive scaffold for cell growth.

-

Human Skin Fibroblasts: In the presence of Asc-2P (0.1-1.0 mM) for three weeks, human skin fibroblast proliferation increased up to 4-fold.[2][3][4][5][6]

-

Human Osteoblast-like Cells: Asc-2P significantly stimulated the growth of MG-63 human osteoblast-like cells at concentrations ranging from 0.25 to 1 mM in the presence of fetal bovine serum.[7]

-

Bone Marrow-Derived Mesenchymal Stem Cells (BMSCs): Co-treatment with FGF-2 and Asc-2P induced optimal proliferation of BMSCs during long-term culture.[8]

-

Human Adipose-Derived Stem Cells (ADSCs): Supplementation with Asc-2P has been shown to increase the proliferation rate of ADSCs in culture.

Stimulation of Collagen Synthesis and Extracellular Matrix (ECM) Formation

One of the most well-documented biological activities of Asc-2P is its critical role in collagen biosynthesis. Ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes necessary for the post-translational modification and stabilization of procollagen (B1174764) molecules.

-

Human Skin Fibroblasts: Asc-2P (0.1-1.0 mM) enhanced the relative rate of collagen synthesis to total protein synthesis by 2-fold in human skin fibroblasts.[2][3][4][5][6] It also accelerates procollagen processing and the deposition of collagen into the extracellular matrix.[2][5][6]

-

Human Osteoblast-like Cells: Asc-2P increased collagen synthesis in MG-63 cells, and this effect was dependent on collagen synthesis, as inhibitors of this process attenuated the stimulatory activities.[7]

-

Perisinusoidal Stellate Cells: Proliferation and collagen synthesis in these cells were stimulated by Asc-2P when cultured on various extracellular matrix substrates.

-

Myofibroblasts: Ascorbic acid, the active form of Asc-2P, works in synergy with TGF-β1 to increase the deposition of type I procollagen.[9]

Induction of Stem Cell Differentiation

Asc-2P is a key component of differentiation media for various stem cell lineages, particularly those of mesenchymal origin.

-

Osteogenic Differentiation: Asc-2P is widely used to induce the differentiation of mesenchymal stem cells (MSCs), including human adipose-derived stem cells (hASCs), into osteoblasts.[10] It promotes this process by increasing alkaline phosphatase (ALP) activity and the expression of osteogenic markers like Runx2.[10] Effective concentrations for osteogenic differentiation of hASCs range from 50 µM to 250 µM.[10]

-

Chondrogenic Differentiation: Asc-2P, in combination with other factors, can promote the chondrogenic differentiation of human adipose-derived stem cells.

-

Myogenic Differentiation: In L6 muscle cells, Asc-2P has been shown to promote differentiation, likely by increasing the expression of myogenin.[11]

Antioxidant and Protective Effects

As a stable precursor to ascorbic acid, Asc-2P contributes to the cellular antioxidant defense system, protecting cells from oxidative stress-induced damage. Ascorbic acid is a potent scavenger of reactive oxygen species (ROS).

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of L-Ascorbic acid 2-phosphate from various studies.

| Cell Type | Biological Activity | Concentration Range | Observed Effect | Reference(s) |

| Human Skin Fibroblasts | Cell Proliferation | 0.1 - 1.0 mM | Up to 4-fold increase in cell growth over 3 weeks. | [2][3][4][5][6] |

| Human Skin Fibroblasts | Collagen Synthesis | 0.1 - 1.0 mM | 2-fold increase in the relative rate of collagen synthesis. | [2][3][4][5][6] |

| Human Osteoblast-like Cells (MG-63) | Cell Proliferation | 0.25 - 1.0 mM | Significant stimulation of cell growth. | [7] |

| Human Osteoblast-like Cells (MG-63) | Alkaline Phosphatase Activity | 0.25 mM | Increased ALP activity, higher than that obtained with L-ascorbic acid. | |

| Human Adipose Stem Cells (hASCs) | Osteogenic Differentiation | 50 - 250 µM | Increased ALP activity and Runx2 expression. | [10] |

| Acute Myeloid Leukemia Cells | Apoptosis Induction | < 1 mM | Activation of the ERK MAP kinase pathway, leading to apoptosis. | [12] |

| L6 Muscle Cells | Myogenic Differentiation | Not specified | Increased myogenin expression. | [11] |

Table 1: Summary of Quantitative Data on the Biological Activities of L-Ascorbic Acid 2-Phosphate.

Signaling Pathways

The biological effects of L-ascorbic acid 2-phosphate are mediated through its conversion to L-ascorbic acid and its subsequent influence on various intracellular signaling pathways.

Intracellular Conversion of Asc-2P

Upon entering the cell or in the extracellular environment, Asc-2P is dephosphorylated by phosphatases, such as alkaline and acid phosphatases, to release active L-ascorbic acid.[13] This sustained intracellular release is key to its long-acting effects.

Figure 1: Intracellular conversion of Asc-2P to active L-ascorbic acid.

Role in TGF-β Signaling

Ascorbic acid has been shown to synergize with Transforming Growth Factor-beta 1 (TGF-β1) to promote a myofibroblast phenotype. While the mechanism appears to be independent of Smad2/3 signaling, ascorbic acid enhances TGF-β1-induced expression of key fibrotic genes.[14]

Figure 2: Synergistic effect of Ascorbic Acid with TGF-β1 signaling.

Involvement in Wnt/β-catenin Signaling

Ascorbic acid can influence the Wnt/β-catenin signaling pathway, which is crucial for cell fate decisions, including osteoblastogenesis. It has been shown to promote osteoblast formation and inhibit osteoclastogenesis through the activation of the Wnt/β-catenin/ATF4 signaling pathway.[1]

Figure 3: Influence of Ascorbic Acid on the Wnt/β-catenin/ATF4 pathway.

Modulation of the ERK Pathway

In certain contexts, such as in acute myeloid leukemia cells, L-ascorbic acid can activate the ERK MAP kinase pathway, leading to the induction of apoptosis.[12] This suggests that the effects of ascorbic acid can be cell-type and context-dependent.

Figure 4: Activation of the ERK pathway by L-ascorbic acid in AML cells.

Experimental Protocols

Quantification of Collagen Synthesis using Sirius Red Staining

This protocol is adapted for quantifying collagen deposition in cell culture.[15][16][17][18][19]

Materials:

-

Picro-Sirius Red Solution (0.1% Sirius Red in saturated aqueous picric acid)

-

0.1 N NaOH

-

Phosphate-Buffered Saline (PBS)

-

10% Neutral Buffered Formalin

-

Spectrophotometer (540 nm)

Procedure:

-

Culture cells in multi-well plates and treat with Asc-2P for the desired duration.

-

Aspirate the culture medium and wash the cell layer twice with PBS.

-

Fix the cells with 10% neutral buffered formalin for 10 minutes at room temperature.

-

Wash the fixed cells twice with distilled water.

-

Add Picro-Sirius Red solution to each well and incubate for 1 hour at room temperature.

-

Aspirate the staining solution and wash the wells with 0.1 N HCl to remove unbound dye.

-

Elute the bound dye by adding 0.1 N NaOH to each well and incubating for 30 minutes with gentle shaking.

-

Transfer the eluate to a 96-well plate and measure the absorbance at 540 nm.

-

A standard curve using known concentrations of collagen should be prepared to quantify the amount of collagen in the samples.

Figure 5: Workflow for Sirius Red collagen quantification.

Assessment of Alkaline Phosphatase (ALP) Activity

This protocol is commonly used to assess the early stages of osteogenic differentiation.[20][21][22][23][24]

Materials:

-

p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution

-

Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

-

Stop solution (e.g., 0.2 N NaOH)

-

Spectrophotometer (405 nm)

Procedure:

-

Culture cells in multi-well plates and induce osteogenic differentiation using a medium containing Asc-2P.

-

At the desired time point, aspirate the culture medium and wash the cells with PBS.

-

Lyse the cells by adding cell lysis buffer and incubating for 10 minutes at room temperature.

-

Transfer the cell lysate to a new 96-well plate.

-

Add pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes, or until a yellow color develops.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 405 nm.

-

The ALP activity can be normalized to the total protein content or DNA content of the cell lysate.

Figure 6: Workflow for Alkaline Phosphatase activity assay.

Conclusion

L-Ascorbic acid 2-phosphate is a highly valuable tool for in vitro research, offering a stable and reliable source of ascorbic acid. Its well-documented roles in promoting cell proliferation, stimulating robust collagen synthesis, and directing stem cell differentiation make it an essential component in various cell culture applications, from basic cell biology to advanced tissue engineering and regenerative medicine. Understanding its mechanisms of action, including its influence on key signaling pathways, will further enable researchers to harness its full potential in developing novel therapeutic strategies and advancing our understanding of cellular processes.

References

- 1. mdpi.com [mdpi.com]

- 2. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]

- 3. med.emory.edu [med.emory.edu]

- 4. researchmap.jp [researchmap.jp]

- 5. L-ascorbic acid 2-phosphate stimulates collagen accumulation, cell proliferation, and formation of a three-dimensional tissuelike substance by skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of ascorbic acid and ascorbic acid 2-phosphate, a long-acting vitamin C derivative, on the proliferation and differentiation of human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. L-ascorbic acid 2-phosphate and fibroblast growth factor-2 treatment maintains differentiation potential in bone marrow-derived mesenchymal stem cells through expression of hepatocyte growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ascorbic acid promotes a TGFβ1‐induced myofibroblast phenotype switch - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. A long-lasting vitamin C derivative, ascorbic acid 2-phosphate, increases myogenin gene expression and promotes differentiation in L6 muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activation of Raf1 and the ERK pathway in response to l-ascorbic acid in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enzymatic Production of Ascorbic Acid-2-phosphate by Recombinant Acid Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ascorbic acid promotes a TGF β 1-induced myofibroblast phenotype switch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. stainsfile.com [stainsfile.com]

- 17. chondrex.com [chondrex.com]

- 18. In situ measurement of collagen synthesis by human bone cells with a sirius red-based colorimetric microassay: effects of transforming growth factor beta2 and ascorbic acid 2-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 20. drmillett.com [drmillett.com]

- 21. Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A quantitative method to determine osteogenic differentiation aptness of scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

L-Ascorbic Acid 2-Phosphate in Cell Culture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

L-Ascorbic Acid 2-Phosphate (AA2P), a stabilized derivative of Vitamin C, has emerged as an indispensable supplement in cell culture, offering enhanced stability and consistent biological activity compared to its labile counterpart, L-Ascorbic Acid. Its primary role lies in promoting cellular processes crucial for tissue engineering, regenerative medicine, and drug development. This technical guide provides an in-depth overview of the applications of AA2P in cell culture, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Core Applications and Mechanisms of Action

L-Ascorbic Acid 2-Phosphate serves as a precursor, readily hydrolyzed by cellular phosphatases to release active L-Ascorbic Acid intracellularly. This mechanism circumvents the rapid oxidation of L-Ascorbic Acid in culture media, ensuring a sustained and controlled delivery of this essential cofactor.

The primary functions of L-Ascorbic Acid, and by extension AA2P, in cell culture include:

-

Collagen Synthesis: L-Ascorbic Acid is a critical cofactor for prolyl and lysyl hydroxylases, enzymes essential for the post-translational modification and stabilization of collagen, the primary structural protein in the extracellular matrix (ECM).[1]

-

Cell Proliferation and Differentiation: AA2P has been shown to stimulate the proliferation of various cell types, including fibroblasts and mesenchymal stem cells (MSCs).[2] Furthermore, it is a key component of differentiation media, particularly for directing MSCs towards osteogenic (bone) and chondrogenic (cartilage) lineages.

-

Antioxidant Activity: By scavenging reactive oxygen species (ROS), L-Ascorbic Acid protects cells from oxidative stress, which can otherwise lead to senescence and apoptosis.[3][4]

Quantitative Data: Recommended Concentrations

The optimal concentration of L-Ascorbic Acid 2-Phosphate varies depending on the cell type and the intended application. The following table summarizes empirically determined effective concentrations from various studies.

| Cell Type | Application | Recommended AA2P Concentration | Reference |

| Human Adipose Stem Cells (hASCs) | Osteogenic Differentiation | 50 µM - 250 µM | [5] |

| Human Adipose-Derived Stem Cells (ADSCs) | Chondrogenic Differentiation | 100 µg/mL | [6] |

| Human Mesenchymal Stem Cells (hMSCs) | Osteogenic Differentiation | 50 µM | [7] |

| Human Skin Fibroblasts | Proliferation & Collagen Synthesis | 0.1 mM - 1.0 mM | [2][8] |

| MG-63 (Human Osteoblast-like cells) | Proliferation & Differentiation | 0.25 mM - 1.0 mM | [9][10] |

| Bovine Skeletal Muscle Satellite Cells | Proliferation & Differentiation | 100 µM - 400 µM | [11] |

Experimental Protocols

Preparation of L-Ascorbic Acid 2-Phosphate Stock Solution

Materials:

-

L-Ascorbic Acid 2-Phosphate (powder form)

-

Sterile, nuclease-free water or phosphate-buffered saline (PBS)

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Sterile syringe filter (0.22 µm pore size)

-

Sterile syringes

Protocol:

-

In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of L-Ascorbic Acid 2-Phosphate powder.

-

Dissolve the powder in a suitable volume of sterile water or PBS to achieve the desired stock concentration (e.g., 5 mg/mL).[12] Ensure complete dissolution by vortexing gently.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

-

Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage (stable for at least two years) or at 4°C for short-term use (up to one week).[12][13] Protect the solution from light.[12]

Osteogenic Differentiation of Mesenchymal Stem Cells

Materials:

-

Mesenchymal Stem Cells (e.g., bone marrow-derived, adipose-derived)

-

Basal Growth Medium (e.g., DMEM, α-MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Osteogenic Differentiation Medium (ODM): Basal Growth Medium supplemented with:

-

100 nM Dexamethasone

-

10 mM β-glycerophosphate

-

50 µM L-Ascorbic Acid 2-Phosphate

-

-

Multi-well culture plates (e.g., 6-well, 24-well)

-

Alkaline Phosphatase (ALP) staining kit

-

Alizarin Red S staining solution

Protocol:

-

Seed the MSCs in multi-well plates at a density of 2-3 x 10⁴ cells/cm² and culture in Basal Growth Medium until they reach 80-90% confluency.

-

Aspirate the Basal Growth Medium and replace it with the freshly prepared Osteogenic Differentiation Medium.

-

Culture the cells for 14-21 days, replacing the ODM every 2-3 days.

-

Assessment of Osteogenesis:

-

Alkaline Phosphatase (ALP) Activity: After 7-10 days of induction, fix the cells and perform ALP staining according to the manufacturer's protocol. Osteogenically differentiated cells will stain positive (typically a blue or red color).

-

Mineralization (Alizarin Red S Staining): After 14-21 days, fix the cells and stain with Alizarin Red S solution to visualize calcium deposits, a marker of late-stage osteogenesis. Mineralized nodules will stain bright red.

-

Chondrogenic Differentiation of Mesenchymal Stem Cells (Micromass Culture)

Materials:

-

Mesenchymal Stem Cells

-

Chondrogenic Differentiation Medium: High-glucose DMEM supplemented with:

-

1% ITS+ Premix

-

100 nM Dexamethasone

-

50 µM L-Ascorbic Acid 2-Phosphate[14]

-

1 mM Sodium Pyruvate

-

40 µg/mL L-proline

-

10 ng/mL Transforming Growth Factor-beta 1 (TGF-β1)

-

-

Sterile polypropylene (B1209903) conical tubes (e.g., 15 mL)

-

Glycosaminoglycan (GAG) quantification assay kit (e.g., Blyscan)

-

Antibodies for Type II Collagen immunohistochemistry

Protocol:

-

Resuspend MSCs in Chondrogenic Differentiation Medium at a concentration of 1.25 x 10⁶ cells/mL.[15]

-

Aliquot 0.5 mL of the cell suspension into sterile 15 mL polypropylene conical tubes.

-

Centrifuge the tubes at 500 x g for 5 minutes to form a cell pellet at the bottom. Do not aspirate the supernatant.

-

Loosen the caps (B75204) of the tubes to allow for gas exchange and incubate at 37°C in a 5% CO₂ incubator.

-

Replace the Chondrogenic Differentiation Medium every 2-3 days without disturbing the cell pellet.

-

Culture the micromass pellets for 21 days.

-

Assessment of Chondrogenesis:

-

Glycosaminoglycan (GAG) Quantification: Harvest the pellets, digest them with papain, and quantify the sulfated GAG content using a Blyscan assay according to the manufacturer's instructions.

-

Immunohistochemistry: Fix, embed, and section the pellets. Perform immunohistochemistry using an antibody against Type II Collagen, a key marker of chondrogenic differentiation.

-

Signaling Pathways

L-Ascorbic Acid 2-Phosphate influences several key signaling pathways that regulate cell fate. The following diagrams illustrate two of the most prominent pathways involved in its mechanism of action.

L-Ascorbic Acid has been shown to activate the Akt/mTOR signaling pathway, which is crucial for cell growth and proliferation.[3][11] Additionally, the ERK pathway is implicated in mediating the effects of L-Ascorbic Acid on both proliferation and differentiation.[16][17] By inhibiting ROS-induced senescence, the antioxidant properties of L-Ascorbic Acid, sustained by AA2P, also contribute to maintaining a healthy and proliferative cell population.[3][4]

Conclusion

L-Ascorbic Acid 2-Phosphate is a superior alternative to L-Ascorbic Acid for a wide range of cell culture applications due to its enhanced stability. Its well-documented roles in promoting collagen synthesis, cell proliferation, and directed differentiation make it an essential component in protocols for tissue engineering, regenerative medicine, and in vitro drug screening models. The provided data and protocols offer a foundation for the successful integration of L-Ascorbic Acid 2-Phosphate into your research workflows.

References

- 1. Regulation of collagen biosynthesis by ascorbic acid: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-ascorbic acid 2-phosphate stimulates collagen accumulation, cell proliferation, and formation of a three-dimensional tissuelike substance by skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ascorbic acid inhibits senescence in mesenchymal stem cells through ROS and AKT/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ascorbic acid inhibits senescence in mesenchymal stem cells through ROS and AKT/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Effects of dexamethasone, ascorbic acid and β-glycerophosphate on the osteogenic differentiation of stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchmap.jp [researchmap.jp]

- 9. researchgate.net [researchgate.net]

- 10. Effects of ascorbic acid and ascorbic acid 2-phosphate, a long-acting vitamin C derivative, on the proliferation and differentiation of human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The L-Ascorbic Acid Increases Proliferation and Differentiation of Yanbian Cattle Skeletal Muscle Satellite Cells by Activating the Akt/mTOR/P70S6K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. mdpi.com [mdpi.com]

- 15. Chondrogenic Differentiation of Bone Marrow-Derived Mesenchymal Stem Cells: Tips and Tricks - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activation of Raf1 and the ERK pathway in response to l-ascorbic acid in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Profiling the changes in signaling pathways in ascorbic acid/β-glycerophosphate-induced osteoblastic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical properties of L-Ascorbic acid 2-phosphate

An In-depth Technical Guide to the Chemical Properties of L-Ascorbic Acid 2-Phosphate

Introduction

L-Ascorbic acid 2-phosphate (AA2P) is a stable, long-acting derivative of L-ascorbic acid (Vitamin C).[1][2][3] Unlike its parent molecule, which is highly susceptible to oxidation and degradation by heat, light, and pH changes, AA2P exhibits significantly enhanced stability.[4][5][6][7] This stability is achieved by phosphorylating the hydroxyl group at the C2 position of the enediol group, which is the primary site of ascorbic acid's instability.[8][9] In biological systems, AA2P is enzymatically hydrolyzed by endogenous phosphatases to release active L-ascorbic acid, allowing for its sustained intracellular delivery.[4][10] This property makes AA2P an invaluable reagent in cell culture, tissue engineering, and cosmetic formulations, where it serves as a reliable source of Vitamin C to promote collagen synthesis, cell proliferation, and osteogenic differentiation.[1][2][3]

Chemical and Physical Properties

The fundamental properties of L-Ascorbic acid 2-phosphate and its common salts are summarized below. These derivatives are frequently used in research and commercial applications to improve handling and solubility.

General Properties

| Property | Value | Source(s) |

| IUPAC Name | [(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate (B84403) | [11] |

| Molecular Formula | C₆H₉O₉P | [1][12] |

| Molecular Weight | 256.10 g/mol | [12][13] |

| CAS Number | 23313-12-4 | [11][14] |

| Appearance | Off-white to light yellow solid powder | [4][11] |

| λmax | 259 nm | [1] |

Physicochemical Parameters

| Property | Value | Source(s) |

| Density | 2.01 g/cm³ | [11] |

| Boiling Point | 561.3°C at 760 mmHg | [11] |

| Flash Point | 293.2°C | [11] |

| LogP | -2.9 | [11][12] |

| Hydrogen Bond Donor Count | 5 | [11] |

| Hydrogen Bond Acceptor Count | 9 | [11] |

| Rotatable Bond Count | 4 | [11] |

| pKa Values | 1.55, 3.59, 7.43 | [15][16] |

Solubility and Stability of Common Salts

L-Ascorbic acid 2-phosphate is typically used as a salt to enhance its stability and solubility in aqueous media.

| Salt Form | Molecular Formula | Molecular Weight | Solubility |

| Magnesium Salt Hydrate | C₆H₉O₉P · 1.5Mg [XH₂O] | 292.6 g/mol (anhydrous) | 1 mg/mL in PBS (pH 7.2)[1] |

| Trisodium (B8492382) Salt | C₆H₆Na₃O₉P | 322.05 g/mol | Soluble to 100 mM (100 mg/mL) in water[17][18] |

AA2P is significantly more stable than L-ascorbic acid in aqueous solutions and across different pH levels and temperatures.[5] While L-ascorbic acid degrades rapidly, especially under aerobic conditions, AA2P remains stable, making it ideal for long-term cell culture applications.[5][7][19]

Mechanism of Action & Signaling Pathways

The biological activity of AA2P is dependent on its conversion to L-ascorbic acid. This process is facilitated by cellular phosphatases that cleave the phosphate group. Once released, ascorbic acid acts as a critical cofactor for enzymes and as a potent antioxidant.

-

Collagen Synthesis : Ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes required for the post-translational modification and stabilization of procollagen.[2][6] This process is fundamental for the formation of a stable collagen triple helix, the primary structural component of the extracellular matrix.[2]

-

Antioxidant Activity : Ascorbic acid is a potent water-soluble antioxidant that directly scavenges reactive oxygen species (ROS) such as superoxide (B77818) and hydroxyl radicals. It also indirectly enhances antioxidant defense by regenerating other antioxidants, like α-tocopherol (Vitamin E), from their radical form.[6]

-

Gene Expression : In stem cell research, AA2P has been shown to upregulate the expression of key transcription factors like Runx2, which is critical for driving osteogenic differentiation in mesenchymal stem cells.[3][11][20]

Experimental Protocols

Synthesis of L-Ascorbic Acid 2-Phosphate (Magnesium Salt)

This protocol is a generalized summary based on common chemical synthesis methods involving phosphorylation.[9][21][22]

Methodology:

-

Reaction Setup : Dissolve L-ascorbic acid in a suitable aqueous solvent containing a tertiary amine (e.g., pyridine).[22] Cool the mixture to between -10°C and 25°C.[21]

-

Phosphorylation : Add a phosphorylating agent, such as phosphorus oxychloride (POCl₃), dropwise to the cooled solution while stirring vigorously.[21][22]

-

pH Control : Throughout the addition, maintain the pH of the reaction mixture between 8.0 and 13.5 by concurrently adding a strong base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH).[21][22]

-

Isolation of Crude Product : After the reaction is complete, add an aqueous solution of a magnesium salt (e.g., MgCl₂) to the mixture. This step helps precipitate inorganic phosphate byproducts.[21]

-

Purification : Remove the inorganic salts by filtration. The resulting filtrate, containing AA2P, can be further purified. A common method involves passing the solution through a column with a basic anion exchange resin and eluting the AA2P with a mineral acid or inorganic salt solution.[23]

-

Final Product : The purified AA2P is typically isolated by precipitation with a lower alkanol (e.g., ethanol), followed by filtration and drying to yield a stable powder.[22]

Enzymatic Synthesis of L-Ascorbic Acid 2-Phosphate

An alternative "green" method utilizes enzymes to phosphorylate ascorbic acid.

Methodology:

-

Enzyme Source : Use a microorganism capable of preferentially catalyzing phosphorylation at the C2 position, such as Pseudomonas azotocolligans.[24]

-

Reaction Mixture : Prepare an aqueous solution at an appropriate pH (e.g., 4.0) containing L-ascorbic acid (e.g., 200 mM), a phosphate donor like sodium pyrophosphate (e.g., 100 mM), and the enzyme source (e.g., whole cells or a purified enzyme).[24][25]

-

Incubation : Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for several hours (e.g., 10 hours).[24][25]

-

Purification : After incubation, centrifuge the mixture to remove cells. The supernatant containing the product can be purified using ion-exchange chromatography (e.g., Dowex 1x8 resin) to isolate the AA2P.[25]

HPLC Analysis of L-Ascorbic Acid 2-Phosphate

This protocol is essential for quantifying AA2P in synthesis reactions or stability studies.[26][27][28]

Methodology:

-

Sample Preparation : Dissolve the sample in an extraction solution, such as 1% metaphosphoric acid with 0.2% dithiothreitol (B142953) (DTT), to ensure stability during analysis.[26]

-

Chromatographic System :

-

Column : A combination of reverse-phase columns (e.g., Inertsil C4 and C18) can be used to achieve optimal separation from L-ascorbic acid and other derivatives.[26][28]

-

Mobile Phase : An aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) at a controlled pH, often containing an ion-pairing agent like n-octylamine to improve retention of the polar analytes.[26]

-

Detection : UV detection at a wavelength of approximately 260-265 nm.[1][29]

-

-

Quantification : Create a calibration curve using standards of known AA2P concentrations. The concentration in the unknown sample is determined by comparing its peak area to the standard curve.[29]

Application in Cell Culture for Osteogenic Differentiation

AA2P is widely used to induce the differentiation of mesenchymal stem cells (MSCs) into osteoblasts.[1][3]

Methodology:

-

Cell Seeding : Plate human adipose-derived stem cells (hASCs) or other MSCs at an appropriate density in a basal growth medium.

-

Differentiation Medium : After cells reach confluence, switch to an osteogenic differentiation medium. This medium is typically the basal medium supplemented with dexamethasone (B1670325) (e.g., 5-10 nM), β-glycerophosphate, and L-ascorbic acid 2-phosphate.[3][11]

-

AA2P Concentration : A concentration range of 50 µM to 250 µM AA2P is effective for inducing osteogenesis.[3][11] Higher concentrations often lead to increased alkaline phosphatase (ALP) activity and Runx2 expression, which are key markers of osteoblastic differentiation.[3]

-

Culture and Analysis : Culture the cells for 2-3 weeks, replacing the medium every 2-3 days.[2][3] Assess differentiation by measuring ALP activity, quantifying calcium deposition (e.g., with Alizarin Red staining), and analyzing the expression of osteogenic genes via RT-qPCR.

References

- 1. caymanchem.com [caymanchem.com]

- 2. L-ascorbic acid 2-phosphate stimulates collagen accumulation, cell proliferation, and formation of a three-dimensional tissuelike substance by skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chembk.com [chembk.com]

- 5. scribd.com [scribd.com]

- 6. Vitamin C - Wikipedia [en.wikipedia.org]

- 7. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. L-ASCORBIC ACID 2-MONOPHOSPHATE TRI-CYCLOHEXYLAMMONIUM SALT | 23313-12-4 [chemicalbook.com]

- 9. guidechem.com [guidechem.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. L-Ascorbic acid 2-phosphate | vitamin C derivative | CAS# 23313-12-4 | InvivoChem [invivochem.com]

- 12. L-Ascorbate-2-Phosphate | C6H9O9P | CID 54702575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. usbio.net [usbio.net]

- 14. Ascorbic acid-2-phosphate | Sigma-Aldrich [sigmaaldrich.com]

- 15. sciensano.be [sciensano.be]

- 16. researchgate.net [researchgate.net]

- 17. rndsystems.com [rndsystems.com]

- 18. L-Ascorbic acid 2-phosphate trisodium | c-Met/HGFR | TargetMol [targetmol.com]

- 19. Impact of the Use of 2-Phospho-L Ascorbic Acid in the Production of Engineered Stromal Tissue for Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. selleckchem.com [selleckchem.com]

- 21. US4999437A - Preparation of ascorbic acid 2-phosphate and of 5, 6-isopropylideneascorbic acid and potassium magnesium l-ascorbate 2-phosphate as an advantageous salt of l-ascorbic acid 2- phosphate - Google Patents [patents.google.com]

- 22. US5110951A - Method for producing L-ascorbic acid 2-phosphates - Google Patents [patents.google.com]

- 23. US4724262A - Process for purifying L-ascorbic acid 2-phosphate - Google Patents [patents.google.com]

- 24. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. tandfonline.com [tandfonline.com]

- 27. HPLC Analysis of Sodium L-Ascorbic acid-2-phosphate [spkx.net.cn]

- 28. researchgate.net [researchgate.net]

- 29. Simultaneous determination of l-ascorbic acid, ascorbic acid-2-phosphate magnesium salt, and ascorbic acid-6-palmitate in commercial cosmetics by micellar electrokinetic capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Ascorbic acid phosphate vs L-Ascorbic acid stability

An In-depth Technical Guide to the Comparative Stability of L-Ascorbic Acid and L-Ascorbic Acid Phosphate (B84403)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Ascorbic acid, or vitamin C, is a potent antioxidant widely utilized in pharmaceutical, cosmetic, and nutraceutical applications. However, its inherent instability, particularly its susceptibility to oxidation, poses significant challenges for formulation and shelf-life. This technical guide provides a comprehensive comparison of the stability profile of L-ascorbic acid against its phosphorylated derivative, L-ascorbic acid phosphate. By protecting the chemically vulnerable enediol group, phosphorylation results in a markedly more stable molecule. This guide details the quantitative differences in their stability under various environmental stressors, outlines the experimental protocols for stability assessment, and visualizes the underlying chemical mechanisms and analytical workflows.

Introduction: The Challenge of Vitamin C Instability

L-ascorbic acid (AA) is renowned for its essential role in collagen synthesis, immune function, and as a powerful antioxidant that neutralizes free radicals.[1] Its biological efficacy is directly linked to the enediol system within its lactone ring structure. This same functional group, however, makes the molecule highly prone to degradation through oxidation, a process accelerated by exposure to light, heat, oxygen, and transition metal ions.[2][3]

To overcome these stability issues, several derivatives have been synthesized. Among the most successful are the phosphorylated forms, such as sodium ascorbyl phosphate (SAP) and magnesium ascorbyl phosphate (MAP).[4][5] These derivatives introduce a phosphate group at the C2 position of the ascorbic acid molecule, effectively shielding the unstable enediol structure.[4][6] In biological systems, these derivatives are converted back to the active L-ascorbic acid by endogenous enzymes like phosphatases, ensuring bioactivity.[1] This guide focuses on the superior stability of these phosphate derivatives compared to the parent compound.

Comparative Stability Analysis

The stability of L-ascorbic acid and its phosphate derivatives is critically influenced by factors such as pH, temperature, and exposure to oxidative agents. L-ascorbic acid phosphate consistently demonstrates superior resilience across all these conditions.

Influence of pH

The pH of a formulation is a dominant factor in the stability of vitamin C. L-ascorbic acid is notoriously unstable in solutions with a pH above 4.0, with degradation accelerating significantly in neutral and alkaline environments.[7] In contrast, L-ascorbic acid phosphate is most stable at a pH above 6.5.[8][9] This characteristic makes it far more suitable for integration into neutral-pH cosmetic and pharmaceutical formulations.

Thermal Stability

Thermal degradation is a major concern during both processing and storage. The degradation of L-ascorbic acid is highly dependent on temperature and typically follows first-order or biphasic kinetics.[10][11][12] L-ascorbic acid phosphate is substantially more resistant to heat. While it can be sensitive to prolonged exposure to high temperatures (e.g., above 80°C), it shows excellent stability at room temperature (20-25°C) and can withstand moderate heat (<40°C) during manufacturing processes.[8][9]

Oxidative Stability (Light and Air)

The primary degradation pathway for L-ascorbic acid is oxidation, which is catalyzed by oxygen and light.[2][3] This leads to the formation of dehydroascorbic acid and subsequent irreversible degradation products, resulting in discoloration and loss of potency.[2][13] The phosphate group in L-ascorbic acid phosphate protects the molecule from this oxidative breakdown, rendering it far more stable in the presence of air and light.[3][4][6]

Quantitative Stability Data

The following tables summarize the quantitative data extracted from various studies, highlighting the stability advantages of L-ascorbic acid phosphate derivatives.

Table 1: Comparative Stability of L-Ascorbic Acid (AA) and its Phosphate Derivatives in Aqueous Solutions

| Compound | Concentration | Conditions | Duration | Remaining Active Compound (%) | Reference |

| L-Ascorbic Acid | 3% | Water, pH 6, 40°C | - | Significantly less stable | [9] |

| Sodium Ascorbyl Phosphate | 3% | Water, pH 6, 40°C | - | Far more stable than AA | [9] |

| L-Ascorbic Acid | - | Standard Solution, RT | 60 days | ~35% | [13] |

| Magnesium Ascorbyl Phosphate | - | Standard Solution, RT | 60 days | >90% | [13] |

| L-Ascorbic Acid | 1% | Aqueous Solution, RT, Light | 27 days | ~79% | [14] |

| L-Ascorbic Acid | 10% | Aqueous Solution, RT, Light | 27 days | ~92% | [14] |

Table 2: Key Factors Affecting Stability

| Factor | L-Ascorbic Acid | L-Ascorbic Acid Phosphate |

| Optimal pH | Acidic (< 4.0) | Neutral to slightly alkaline (> 6.5)[8][9] |

| Temperature | Highly sensitive; degradation accelerates with increasing temperature.[11][12] | More stable; recommended to add to formulations below 40°C.[8][9] |

| Oxygen/Light | Highly susceptible to oxidative degradation.[2][3] | Significantly more resistant to oxidation.[4][6] |

| Metal Ions | Degradation is catalyzed by metal ions (Cu²⁺, Fe²⁺).[2] | More stable; chelating agents are still recommended for optimal stability.[8] |

Experimental Protocols for Stability Assessment

The stability of L-ascorbic acid and its derivatives is typically evaluated by quantifying the remaining parent compound over time under controlled stress conditions. High-Performance Liquid Chromatography (HPLC) is the most common and reliable analytical method.[5][6]

General Stability Testing Protocol

-

Preparation of Samples: Accurately prepare solutions or formulations (e.g., o/w emulsions) containing a known concentration of the test compound (L-ascorbic acid or L-ascorbic acid phosphate).

-

Storage Conditions: Aliquot the samples into appropriate sealed containers and store them under various controlled conditions (e.g., different temperatures such as 8°C, 25°C, 40°C; protected from or exposed to light).[5]

-

Time-Point Sampling: At predetermined intervals (e.g., day 0, 7, 14, 21, 28), withdraw a sample for analysis.[5]

-

Sample Preparation for Analysis: Dilute the sample with a suitable solvent system to bring the concentration within the calibrated range of the analytical instrument. For instance, a cream formulation might be diluted 1:100 (v/v) with the mobile phase.[5]

-

Quantitative Analysis: Analyze the samples using a validated analytical method, such as HPLC, to determine the concentration of the remaining active ingredient.

-

Data Analysis: Plot the concentration of the active ingredient as a function of time to determine the degradation kinetics and shelf-life.

HPLC Method for Quantification

-

Principle: This method separates the active compound from its degradation products and other matrix components based on their affinity for a stationary phase, allowing for accurate quantification.

-

Instrumentation: An HPLC system equipped with a UV detector is typically used.[5]

-

Chromatographic Conditions for Sodium Ascorbyl Phosphate (Example): [5]

-

Stationary Phase (Column): Nucleosil NH2 (250x4 mm, 100 µm).

-

Mobile Phase: Acetonitrile and 0.3 M phosphate buffer pH 4 (40:60 ratio).

-

Flow Rate: 0.8 mL/min.

-

Detection: UV at 258 nm.

-

-

Chromatographic Conditions for Magnesium Ascorbyl Phosphate (Example): [5]

-

Stationary Phase (Column): Eurospher C18 (120x4 mm, 5 µm).

-

Mobile Phase: Methanol, acetonitrile, and 0.02 M phosphate buffer pH 2.5 (75:10:15 ratio).

-

Flow Rate: 1.5 mL/min.

-

Detection: UV at 254 nm.

-

Titrimetric Method for Quantification

-

Principle: This classic method relies on the redox properties of L-ascorbic acid. It is titrated with an oxidizing agent, 2,6-dichlorophenolindophenol (DCPIP), which changes color at the endpoint.[15]

-

Procedure: [16]

-

A sample containing ascorbic acid is prepared and dissolved in deionized water.

-

Potassium iodide (KI), an acid (e.g., HCl), and a starch indicator solution are added.

-

The solution is titrated with a standardized potassium iodate (B108269) (KIO₃) solution. The KIO₃ reacts with KI to form iodine (I₂), which then oxidizes the ascorbic acid.

-

The endpoint is reached when all ascorbic acid has been oxidized, and the excess iodine reacts with the starch indicator to form a distinct blue-black color.

-

-

Limitations: This method is less specific than HPLC and can be subject to interference from other reducing substances present in the sample.[17]

Visualizations: Mechanisms and Workflows

Degradation and Stabilization Pathways

The following diagrams illustrate the key chemical differences that dictate the stability of these two molecules.

Caption: Oxidative degradation pathway of L-Ascorbic Acid.

Caption: Stabilization and bio-activation of L-Ascorbic Acid Phosphate.

Experimental Workflow

The logical flow for a typical stability study is depicted below.

Caption: General experimental workflow for stability assessment.

Conclusion

The data unequivocally demonstrates that L-ascorbic acid phosphate is a significantly more stable compound than its parent, L-ascorbic acid. The introduction of a phosphate group at the C2 position effectively protects the molecule from degradation induced by pH shifts, heat, and oxidative stress.[4][6] This enhanced stability translates to longer shelf-life, greater flexibility in formulation, and improved delivery of the active compound in final products. For researchers, scientists, and drug development professionals, the choice of an ascorbyl phosphate derivative is a critical step in creating effective and stable products that leverage the potent benefits of vitamin C.

References

- 1. halecosmeceuticals.com [halecosmeceuticals.com]

- 2. researchgate.net [researchgate.net]

- 3. pravadaprivatelabel.com [pravadaprivatelabel.com]

- 4. ovid.com [ovid.com]

- 5. jcsp.org.pk [jcsp.org.pk]

- 6. Stability of vitamin C derivatives in solution and topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promo.basf.com [promo.basf.com]

- 9. skinident.world [skinident.world]

- 10. pubs.acs.org [pubs.acs.org]

- 11. myfoodresearch.com [myfoodresearch.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Vitamin C - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. metrohm.com [metrohm.com]

Synthesis of L-Ascorbic Acid 2-Phosphate: A Technical Guide for Researchers

Introduction

L-Ascorbic acid (Vitamin C) is a potent antioxidant and an essential cofactor in various enzymatic reactions, including collagen synthesis.[1] However, its inherent instability, particularly its susceptibility to oxidation, limits its direct application in long-term cell culture and other research settings. L-Ascorbic acid 2-phosphate (AA2P) is a stable derivative of Vitamin C that overcomes this limitation.[2][3] Once introduced into a biological system, endogenous phosphatases readily hydrolyze the phosphate (B84403) group at the 2-position, releasing active L-ascorbic acid.[2][4] This sustained release mechanism makes AA2P an invaluable supplement in cell culture media for applications such as stem cell differentiation, tissue engineering, and collagen expression studies.[3][4][5][6] This technical guide provides an in-depth overview of the primary methods for synthesizing AA2P for research purposes, including detailed experimental protocols and comparative data.

Chemical Synthesis of L-Ascorbic Acid 2-Phosphate

Chemical synthesis remains a prevalent method for producing AA2P. The core of this approach involves the phosphorylation of L-ascorbic acid. Two common phosphorylating agents are phosphorus oxychloride (POCl₃) and sodium trimetaphosphate.

Phosphorylation using Phosphorus Oxychloride (POCl₃)

This method involves the direct phosphorylation of L-ascorbic acid with POCl₃. The reaction can be performed with or without the protection of the hydroxyl groups at the 5- and 6-positions of the ascorbic acid molecule. The unprotected method is often favored for its economic advantages.[7]

Experimental Protocol: Direct Phosphorylation with POCl₃ (Unprotected)

This protocol is adapted from methodologies described in various patents.[8][9]

Materials:

-

L-Ascorbic acid

-

Phosphorus oxychloride (POCl₃)

-

Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH) solution

-

Deionized water

-

Magnesium chloride (MgCl₂) or other magnesium salts

-

Lower primary alkanol (e.g., methanol) or acetone (B3395972)

-

Moderately acidic cation exchanger resin

Procedure:

-

Reaction Setup: Dissolve L-ascorbic acid and pyridine in deionized water in a reaction vessel equipped with a stirrer and a cooling system. The molar ratio of pyridine to ascorbic acid is typically around 5:1.[8]

-

Phosphorylation: Cool the reaction mixture to a temperature between -10°C and 10°C.[8] While vigorously stirring, slowly and simultaneously add phosphorus oxychloride and a solution of potassium hydroxide. Maintain the pH of the reaction mixture between 8 and 13.5 throughout the addition.[8]

-

By-product Conversion (Optional but Recommended): After the initial phosphorylation, the reaction mixture can be heated to between 50°C and 150°C for 1 to 200 minutes. This step helps to convert by-products back into L-ascorbic acid, which can then be subjected to another round of phosphorylation to improve the overall yield.[9]

-

Precipitation of Inorganic Salts: To the reaction mixture, add an aqueous solution of a magnesium compound, such as magnesium chloride, to precipitate inorganic phosphates as potassium magnesium phosphate (KMgPO₄).[8]

-

Separation of Inorganic Salts: Separate the precipitated KMgPO₄ by filtration.

-

Crystallization of KCl: Evaporate the filtrate to reduce its volume. Add a lower primary alkanol or acetone to the concentrated filtrate and cool the mixture to induce the crystallization of potassium chloride (KCl).[8]

-

Isolation of AA2P: Separate the crystallized KCl by filtration. The resulting solution contains L-ascorbic acid 2-phosphate.

-

Purification (Ion Exchange Chromatography): For higher purity, the solution can be passed through a moderately acidic cation exchanger to remove remaining inorganic cations.[8] Further purification can be achieved using a basic anion exchange resin, eluting with a mineral acid or an inorganic salt solution.[7]

-

Isolation of the Final Product: The purified L-ascorbic acid 2-phosphate can be isolated as its salt, for example, by adding magnesium oxide to the acidic eluate to a pH of 7 to obtain magnesium L-ascorbate 2-phosphate.[8]

Quantitative Data for POCl₃ Method

| Parameter | Value | Reference |

| Molar Ratio (Pyridine:Ascorbic Acid) | ~5:1 | [8] |

| Reaction Temperature | -10°C to 10°C | [8] |

| Reaction pH | 8 - 13.5 | [8] |

| By-product Conversion Temperature | 50°C - 150°C | [9] |

| Yield (Magnesium L-ascorbate 2-phosphate) | ~42% Vitamin C content | [8] |

// Node Definitions start [label="Start:\nL-Ascorbic Acid\nPyridine, H₂O", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Phosphorylation\nwith POCl₃\n(-10°C to 10°C, pH 8-13.5)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; byproduct_conv [label="By-product\nConversion\n(Heating)", fillcolor="#FBBC05", fontcolor="#202124"]; precipitation [label="Precipitation of\nInorganic Phosphates\n(add MgCl₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; filtration1 [label="Filtration 1:\nRemove KMgPO₄", fillcolor="#EA4335", fontcolor="#FFFFFF"]; concentration [label="Concentration\n(Evaporation)", fillcolor="#F1F3F4", fontcolor="#202124"]; crystallization [label="Crystallization\nof KCl\n(add Alkanol/Acetone)", fillcolor="#34A853", fontcolor="#FFFFFF"]; filtration2 [label="Filtration 2:\nRemove KCl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purification [label="Purification\n(Ion Exchange\nChromatography)", fillcolor="#FBBC05", fontcolor="#202124"]; final_product [label="Final Product:\nL-Ascorbic Acid\n2-Phosphate Salt", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> reaction; reaction -> byproduct_conv; byproduct_conv -> precipitation; precipitation -> filtration1; filtration1 -> concentration; concentration -> crystallization; crystallization -> filtration2; filtration2 -> purification; purification -> final_product; }``` Caption: Workflow for the chemical synthesis of AA2P using POCl₃.

Phosphorylation using Sodium Trimetaphosphate

This method offers an alternative to using the more hazardous phosphorus oxychloride. The reaction is typically carried out under alkaline conditions.

Experimental Protocol: Phosphorylation with Sodium Trimetaphosphate

This protocol is based on methods described in the literature.

-

L-Ascorbic acid (or VC raw powder)

-

Sodium trimetaphosphate

-

Calcium hydroxide or Calcium carbonate suspension

-

Calcium chloride (as a catalyst)

-

Deionized water

Procedure:

-

Reaction Mixture Preparation: Mix L-ascorbic acid with water. 2[11]. pH Adjustment: Slowly add a calcium hydroxide or calcium carbonate suspension to the mixture to adjust the pH to a range of 8 to 10. 3[11]. Phosphorylation Reaction: Add sodium trimetaphosphate to the reaction mixture. The weight ratio of L-ascorbic acid to sodium trimetaphosphate is approximately 250:170-190. T[10]he reaction proceeds for 20 minutes to 1 hour. C[11]alcium chloride can be added as a catalyst. 4[10][11]. Curing: Allow the reaction product to stand and cure at room temperature for 18 ± 2 hours. 5[10]. Drying: Dry the cured product to obtain L-ascorbic acid 2-phosphate.

[10]Quantitative Data for Sodium Trimetaphosphate Method

| Parameter | Value | Reference |

| pH | 8 - 10 | |

| Reaction Time | 20 - 60 minutes | |

| Curing Time | 16 - 20 hours | |

| Weight Ratio (VC:Sodium Trimetaphosphate) | 250 : 170-190 |

Logical Workflow for Sodium Trimetaphosphate Synthesis

Caption: Workflow for AA2P synthesis using sodium trimetaphosphate.

Enzymatic Synthesis of L-Ascorbic Acid 2-Phosphate

Enzymatic synthesis offers a more specific and environmentally friendly alternative to chemical methods. This approach utilizes enzymes from microorganisms that can preferentially catalyze the phosphorylation of L-ascorbic acid at the 2-position.

[2]Experimental Protocol: Enzymatic Synthesis

This protocol is a generalized procedure based on findings from enzymatic synthesis studies.

-

L-Ascorbic acid

-

Phosphate donor (e.g., pyrophosphoric acid, tripolyphosphoric acid)

-

Microorganism culture (e.g., Pseudomonas sp.) or isolated enzyme

-

Buffer solution (e.g., sodium acetate (B1210297) buffer)

-

Surfactant (e.g., Triton X-100) (optional, to increase yield)

-

Additives like Nymin S-215 and xylene (optional)

Procedure:

-

Enzyme Preparation: Culture a suitable microorganism (e.g., Pseudomonas azotocolligans) and harvest the cells by centrifugation. The cells can be used directly (as resting cells) or the desired enzyme can be extracted and purified. 2[2][12]. Reaction Setup: Prepare a reaction mixture containing L-ascorbic acid, a phosphate donor, and the microbial cells or enzyme in a suitable buffer. The pH is typically maintained in the acidic to neutral range (e.g., pH 4.0-7.5). 3[2][12]. Enzymatic Reaction: Incubate the reaction mixture at a controlled temperature (e.g., 30°C - 40°C) with stirring. T[2][12]he reaction time can vary from hours to over a day.

-

Reaction Termination and Product Recovery: Terminate the reaction and separate the microbial cells by centrifugation. The supernatant containing the L-ascorbic acid 2-phosphate can then be further purified.

-

Purification: Similar to chemical synthesis, purification can be achieved using ion exchange chromatography to isolate the AA2P.

[7]Quantitative Data for Enzymatic Synthesis

| Parameter | Value | Reference |

| pH | 4.0 - 7.5 | |

| Temperature | 30°C - 40°C | |

| Phosphate Donor | Pyrophosphoric acid, etc. | |

| Conversion Rate (from Ascorbic Acid) | ~17.5% | |

| Final Product Concentration | ~17.71 g/L |

Logical Workflow for Enzymatic Synthesis

References

- 1. Vitamin C - Wikipedia [en.wikipedia.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scbt.com [scbt.com]

- 6. L-Ascorbic acid 2-phosphate sesquimagnesium salt hydrate | Krackeler Scientific, Inc. [krackeler.com]

- 7. US4724262A - Process for purifying L-ascorbic acid 2-phosphate - Google Patents [patents.google.com]

- 8. US4999437A - Preparation of ascorbic acid 2-phosphate and of 5, 6-isopropylideneascorbic acid and potassium magnesium l-ascorbate 2-phosphate as an advantageous salt of l-ascorbic acid 2- phosphate - Google Patents [patents.google.com]

- 9. US5110951A - Method for producing L-ascorbic acid 2-phosphates - Google Patents [patents.google.com]

- 10. CN101665517B - Method for preparing L-ascorbic acid-2-phosphate - Google Patents [patents.google.com]

- 11. guidechem.com [guidechem.com]

- 12. researchgate.net [researchgate.net]

The Crucial Role of L-Ascorbic Acid Phosphate in Collagen Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Ascorbic acid, or vitamin C, is an indispensable cofactor in the biosynthesis of collagen, the most abundant protein in the extracellular matrix. However, its inherent instability has led to the development of more stable derivatives, among which L-Ascorbic acid 2-phosphate (AA2P) has emerged as a highly effective and widely used compound in research and therapeutic development. This technical guide provides an in-depth exploration of the multifaceted role of AA2P in promoting collagen synthesis. It details the underlying molecular mechanisms, including its function as a critical cofactor for hydroxylating enzymes and its influence on collagen gene expression. Furthermore, this guide presents quantitative data from various studies, detailed experimental protocols for assessing collagen production, and visual representations of the key signaling pathways and experimental workflows. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development engaged in the study of connective tissue biology and the development of therapeutics targeting collagen-related disorders.

Introduction

Collagen is the primary structural protein in the extracellular matrix of various connective tissues in animals. Its synthesis is a complex, multi-step process that is critically dependent on the presence of L-ascorbic acid (Vitamin C). Vitamin C acts as a cofactor for prolyl and lysyl hydroxylases, enzymes essential for the post-translational modification and subsequent stabilization of the collagen triple helix.[1][2] The instability of L-ascorbic acid in culture media and topical formulations has necessitated the use of stabilized derivatives. L-Ascorbic acid 2-phosphate (AA2P) is a long-acting derivative that is readily dephosphorylated by cellular phosphatases to release active L-ascorbic acid intracellularly, ensuring a sustained supply for enzymatic reactions.[3][4] This guide will elucidate the pivotal role of AA2P in driving collagen synthesis, supported by experimental evidence and methodologies.

Mechanism of Action of L-Ascorbic Acid Phosphate (B84403)

The primary role of L-ascorbic acid, and by extension its phosphate derivative, in collagen synthesis is twofold: as an enzymatic cofactor and as a modulator of gene expression.

Cofactor for Prolyl and Lysyl Hydroxylases

The stability of the collagen triple helix is dependent on the hydroxylation of proline and lysine (B10760008) residues within the procollagen (B1174764) polypeptide chains. This hydroxylation is catalyzed by prolyl-4-hydroxylase, prolyl-3-hydroxylase, and lysyl hydroxylase. These enzymes are 2-oxoglutarate dioxygenases that require Fe²⁺, O₂, and a reducing agent, L-ascorbic acid, as cofactors.[5][6] L-ascorbic acid maintains the iron atom at the active site of these hydroxylases in its reduced ferrous (Fe²⁺) state, which is essential for their catalytic activity.[5] Without sufficient ascorbic acid, these enzymes become inactive, leading to the production of under-hydroxylated procollagen that is unstable at body temperature and is subsequently degraded, a hallmark of scurvy. AA2P serves as a stable precursor that continuously provides the intracellular ascorbic acid necessary for these critical hydroxylation reactions.[3]

Stimulation of Collagen Gene Expression

Beyond its role as a cofactor, L-ascorbic acid has been shown to stimulate the transcription of collagen genes.[7] Studies have demonstrated that treatment of human skin fibroblasts with AA2P leads to a significant increase in the steady-state levels of mRNAs for pro-α1(I) and pro-α2(I) collagen chains.[7] This effect is, at least in part, due to an increased rate of transcription of the COL1A1 and COL1A2 genes.[7]

One proposed mechanism for this transcriptional activation involves the induction of lipid peroxidation by ascorbic acid. The resulting reactive aldehydes, such as malondialdehyde, may then act as signaling molecules to stimulate collagen gene expression. Another area of investigation is the potential interplay between ascorbic acid and signaling pathways known to regulate collagen synthesis, such as the Transforming Growth Factor-β (TGF-β) pathway.

Signaling Pathways

While the precise signaling cascade initiated by L-Ascorbic acid phosphate leading to increased collagen gene expression is still under active investigation, current evidence points towards a synergistic interaction with the TGF-β pathway and a potential role for lipid peroxidation products.

References

- 1. benchchem.com [benchchem.com]

- 2. Stimulation of collagen gene expression by ascorbic acid in cultured human fibroblasts. A role for lipid peroxidation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchmap.jp [researchmap.jp]

- 4. Ascorbic acid preferentially enhances type I and III collagen gene transcription in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ascorbate induction of collagen synthesis as a means for elucidating a mechanism of quantitative control of tissue-specific function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. L-ascorbic acid 2-phosphate stimulates collagen accumulation, cell proliferation, and formation of a three-dimensional tissuelike substance by skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of L-Ascorbic Acid Phosphate on Extracellular Matrix Formation: A Technical Guide